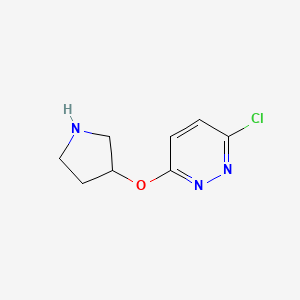
3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine
Vue d'ensemble
Description
“3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine” is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound has a molecular formula of C8H10ClN3O and a molecular weight of 199.64 g/mol.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines .Molecular Structure Analysis
The molecular structure of “3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine” include a molecular weight of 199.64 g/mol. Other properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature.Applications De Recherche Scientifique
Synthesis and Characterization
Recent studies have demonstrated the synthesis and structural characterization of pyridazine derivatives, showcasing their potential in various scientific applications. For instance, Sallam et al. (2021) synthesized triazole pyridazine derivatives and conducted a comprehensive analysis using X-ray diffraction, density functional theory (DFT) calculations, and Hirshfeld surface analysis to evaluate their anti-tumor and anti-inflammatory activities. These compounds exhibited significant biological properties, highlighting their potential in pharmaceutical development (Sallam et al., 2021).
Anticancer Potential
The exploration of pyridazine derivatives for anticancer applications has been a significant area of research. Park and Park (2007) synthesized a series of 6-allylthio-3-aminopyridazine derivatives expected to possess anti-tumor activity. These compounds were obtained through a series of reactions starting from 3,6-dichloropyridazine, indicating a potential pathway for the development of new anticancer agents (Park & Park, 2007).
Corrosion Inhibition
Pyridazine derivatives have also shown promise as corrosion inhibitors, which are essential for protecting metals from corrosion. Olasunkanmi et al. (2018) investigated the surface protection activities of some 6-substituted 3-chloropyridazine derivatives for mild steel in hydrochloric acid. Their results indicated that these compounds could efficiently inhibit corrosion, suggesting applications in materials science and engineering to enhance the lifespan of metal components (Olasunkanmi et al., 2018).
Agrochemical Applications
Additionally, pyridazine and its derivatives have been utilized in the agriculture field for their molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth-regulating properties. A novel pyridazine derivative synthesized by Sallam et al. (2022) was investigated for its potential agrochemical uses, including a docking study against the fungus Fusarium oxysporum. This study emphasizes the versatility of pyridazine derivatives in contributing to the development of new agrochemicals (Sallam et al., 2022).
Orientations Futures
The future directions for “3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine” could involve further exploration of its biological activity and potential applications in drug discovery . The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, “3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine” could serve as a valuable starting point for the development of novel biologically active compounds.
Propriétés
IUPAC Name |
3-chloro-6-pyrrolidin-3-yloxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-1-2-8(12-11-7)13-6-3-4-10-5-6/h1-2,6,10H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPFIKKHTSRKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B1467106.png)
![[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467107.png)
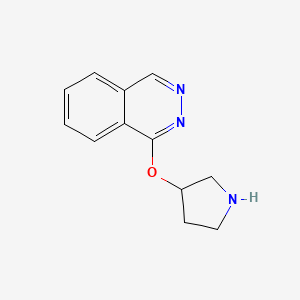
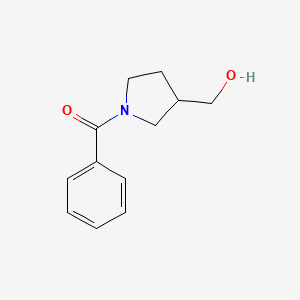
![N-cyclopentyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467112.png)
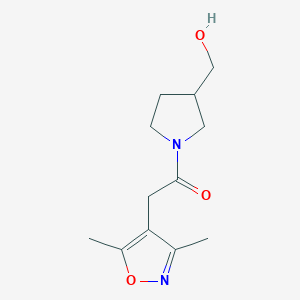
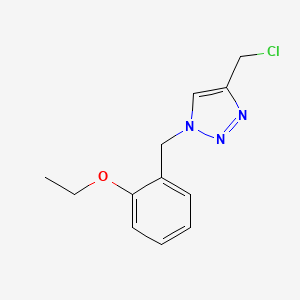
![[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467115.png)


![2-[3-(Hydroxymethyl)azetidin-1-yl]propanoic acid](/img/structure/B1467122.png)
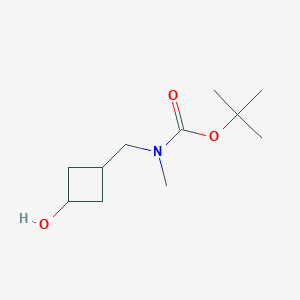
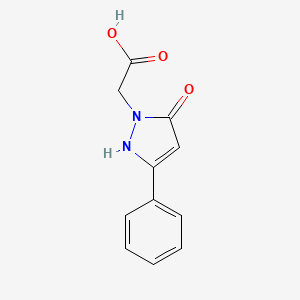
![(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1467129.png)